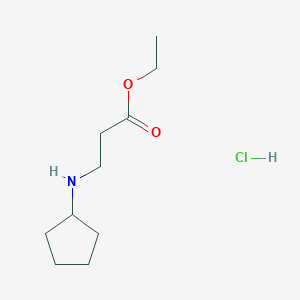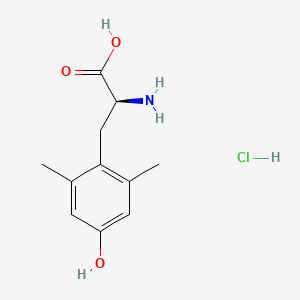![molecular formula C10H20ClNO B1451092 3-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride CAS No. 1185304-17-9](/img/structure/B1451092.png)
3-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride
Descripción general
Descripción
3-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride, also known as 3-MBOH, is an organic compound with a unique chemical structure. It is a white crystalline solid that is soluble in water and ethanol. 3-MBOH is a useful synthetic intermediate for the synthesis of various organic compounds, as well as a key component in the production of pharmaceuticals. This compound has been studied extensively in recent years, and has been found to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
A study by Rameshkumar et al. (2003) explored the synthesis of 2,6-diaryl-3-methyl-4-piperidone derivatives through Mannich reaction, investigating their analgesic, local anaesthetic, and antifungal activities. The synthesized compounds, related to 3-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride, were screened for various biological activities, contributing to the understanding of their potential therapeutic applications (Rameshkumar et al., 2003).
Synthesis of Pharmaceutical Intermediates
Liu, Huang, and Zhang (2011) described the synthesis of 3-Methyl-1-[2-(1-Piperidiny) phenyl]-butyl amine, an important intermediate for creating Repaglinide, a medication for diabetes. This research highlights the role of piperidine derivatives in the synthesis of significant pharmaceutical compounds, demonstrating the chemical versatility and importance of substances like 3-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride (Liu, Huang, & Zhang, 2011).
Inhibitors of Blood Platelet Aggregation
In a study by Grisar et al. (1976), compounds including (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride were found to inhibit ADP-induced aggregation of blood platelets. This research contributes to understanding how piperidine derivatives can impact blood platelet functions, which is crucial for developing new therapeutic agents for cardiovascular diseases (Grisar et al., 1976).
Cytotoxic and Anticancer Agents
Dimmock et al. (1998) synthesized a series of piperidine analogs and evaluated their cytotoxicity toward various cancer cells. Their findings suggest that certain piperidine derivatives, structurally similar to 3-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride, could serve as a new class of cytotoxic agents with potential applications in cancer therapy (Dimmock et al., 1998).
Fluorescent Sensors in Aqueous Solution
Wang et al. (2014) developed water-soluble hydrazide-based fluorescent probes using piperidine derivatives. These probes selectively recognize metal ions in aqueous solutions, indicating the utility of piperidine derivatives like 3-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride in the development of sensitive and selective optical sensors (Wang et al., 2014).
Propiedades
IUPAC Name |
3-(3-methylbut-2-enoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-9(2)5-7-12-10-4-3-6-11-8-10;/h5,10-11H,3-4,6-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQIOVCFSWLQNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1CCCNC1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride | |
CAS RN |
1185304-17-9 | |
| Record name | Piperidine, 3-[(3-methyl-2-buten-1-yl)oxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185304-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1451009.png)

![Methyl 3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1451013.png)
![Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1451017.png)

![2-[(3,4-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1451020.png)


![2-[(3-Chlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1451023.png)




